![molecular formula C7H9F3N2O2 B038401 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide CAS No. 117368-39-5](/img/structure/B38401.png)
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as TFPAC and has a molecular formula of C7H9F3N2O2.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves the formation of a covalent bond between the compound and the target enzyme. This covalent bond leads to the inhibition of the enzyme activity, which can result in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide are dependent on the target enzyme and the specific biological system being studied. For example, inhibition of DPP-4 activity can lead to increased insulin secretion and improved glucose tolerance, while inhibition of AChE activity can lead to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide in lab experiments include its high potency and selectivity for specific enzymes, as well as its relatively simple synthesis method. However, the limitations include the potential for off-target effects and the need for further optimization of the compound for specific biological systems.
Future Directions
There are several future directions for research on 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide, including:
1. Further optimization of the compound for specific biological systems and target enzymes.
2. Investigation of the potential applications of this compound in agriculture, such as insecticides and herbicides.
3. Development of novel drug candidates based on the structure of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide.
4. Exploration of the potential use of this compound in materials science, such as in the development of new polymers and coatings.
In conclusion, 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a promising compound with potential applications in various fields, including drug discovery, agriculture, and materials science. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its use for specific biological systems.
Synthesis Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE), which are involved in the regulation of glucose metabolism and cognitive function, respectively.
properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUQMJJSGXOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621180 |
Source
|
Record name | 1-(Trifluoroacetyl)prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide | |
CAS RN |
117368-39-5 |
Source
|
Record name | 1-(Trifluoroacetyl)prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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